molecular formula C12H17NO2 B8560404 N-[3-(4-Hydroxyphenyl)-1-methylpropyl]acetamide

N-[3-(4-Hydroxyphenyl)-1-methylpropyl]acetamide

Cat. No. B8560404
M. Wt: 207.27 g/mol
InChI Key: WSPJBCXHVBZIFE-UHFFFAOYSA-N
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Description

N-[3-(4-Hydroxyphenyl)-1-methylpropyl]acetamide is a useful research compound. Its molecular formula is C12H17NO2 and its molecular weight is 207.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-[3-(4-Hydroxyphenyl)-1-methylpropyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[3-(4-Hydroxyphenyl)-1-methylpropyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

N-[3-(4-Hydroxyphenyl)-1-methylpropyl]acetamide

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

N-[4-(4-hydroxyphenyl)butan-2-yl]acetamide

InChI

InChI=1S/C12H17NO2/c1-9(13-10(2)14)3-4-11-5-7-12(15)8-6-11/h5-9,15H,3-4H2,1-2H3,(H,13,14)

InChI Key

WSPJBCXHVBZIFE-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=CC=C(C=C1)O)NC(=O)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

4-(3-Acetylaminobutyl)phenyl acetate (1.06 g, 4.25 mmol) was dissolved in 10 ml of methanol and, after addition of sodium methoxide (689.3 mg, 12.76 mmol), the reaction mixture was stirred at RT for 2 h. The pH was adjusted to 7 by adding dilute hydrochloric acid, and the mixture was extracted with ethyl acetate. The organic phases were combined and concentrated in vacuo. Yield: 805 mg (91%), M+H+: 208.15.
Name
4-(3-Acetylaminobutyl)phenyl acetate
Quantity
1.06 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
689.3 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

4-(3-Aminobutyl)phenol (510 mg, 3.087 mmol) and triethylamine (1.3 ml, 9.26 mmol) were dissolved in 30 ml of ethyl acetate. At 0° C., acetic anhydride (029 ml, 3.087 mmol) was added. The cooling bath was removed after 1 h. The reaction mixture was concentrated, and the residue was purified by preparative HPLC (PR18, acetonitrile/water 0.1% TFA). Yield: 472 mg (74%) of N-[3-(4-hydroxyphenyl)-1-methylpropyl]acetamide, M+H+: 208.14 and 54 mg (7%) of 4-(3-acetylaminobutyl)phenyl acetate, M+H+: 250.13.
Quantity
510 mg
Type
reactant
Reaction Step One
Quantity
1.3 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
3.087 mmol
Type
reactant
Reaction Step Two

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